molecular formula C5H7N3O2 B2366540 Methyl 1H-1,2,3-Triazole-1-acetate CAS No. 1021869-29-3

Methyl 1H-1,2,3-Triazole-1-acetate

Cat. No. B2366540
Key on ui cas rn: 1021869-29-3
M. Wt: 141.13
InChI Key: DWFPKOHATFOSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889677B2

Procedure details

Nitriles were reacted with LiHMDS or KHMDS to benzamidines which were converted to triazole by melting with hydrazides. The triazoles were coupled with 2-bromoacetic acid methyl ester under basic conditions to give the desired triazole-1-yl-acetic acid methyl ester together with different quantities of the isomeric systhem. The triazole-1-yl-acetic acid methyl ester was hydrolyzed with LiOH to the coresponding acid. The isomeres were either seperated before ore after hydrolysis of the ester. Finally, the triazole-1-yl-acetic acides were coupled with aryl substituted piperazines to the desired products.
[Compound]
Name
Nitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzamidines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrazides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[NH:21]1[CH:25]=[CH:24][N:23]=[N:22]1.[CH3:26][O:27][C:28](=[O:31])[CH2:29]Br>>[CH3:26][O:27][C:28](=[O:31])[CH2:29][N:21]1[CH:25]=[CH:24][N:23]=[N:22]1 |f:0.1,2.3|

Inputs

Step One
Name
Nitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
benzamidines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
hydrazides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
triazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CBr)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CN1N=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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